

Stereochemical Features of [4.2.1] Oxabicyclic Systems: A Technical Guide

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Compound of Interest

Compound Name: 9-oxabicyclo[4.2.1]nonan-2-one

CAS No.: 19740-78-4

Cat. No.: B6250980

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Executive Summary

The 9-oxabicyclo[4.2.1]nonane system represents a fused bicyclic ether where a cyclooctane ring is bridged by an oxygen atom between positions 1 and 4. This architecture creates a rigid, conformationally constrained scaffold that is invaluable in drug discovery for restricting the spatial arrangement of pharmacophores. Unlike the more common [3.3.1] systems (formed via 1,5-interaction), the [4.2.1] system arises from a 1,4-transannular interaction, resulting in a unique 5,7-fused ring topology masked within a bridged system. This guide analyzes the stereochemical drivers of this system, its synthesis via transannular etherification, and its application in neuroactive ligand design.

Structural & Conformational Analysis

Topological Architecture

The 9-oxabicyclo[4.2.1]nonane skeleton consists of:

- Bridgeheads: C1 and C6.

- Three Bridges:
 - A 4-carbon chain ().
 - A 2-carbon chain ().^[3]
 - A 1-atom oxygen bridge ().

This structure is chemically equivalent to 1,4-epoxycyclooctane. The presence of the oxygen bridge "pins" the flexible cyclooctane ring into a rigid conformation.

Stereochemical Constraints

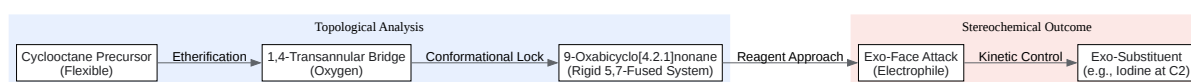
- Cis-Bridgehead Fusion: Due to the geometric constraints of the medium-sized ring (Bredt's rule considerations), the bridgehead protons at C1 and C6 are invariably cis relative to the oxygen bridge. Trans-fusion would introduce insurmountable ring strain.
- Endo/Exo Face Discrimination: The bicyclic system presents two distinct faces:
 - Exo face: The convex face, accessible to reagents.
 - Endo face: The concave face, sterically shielded by the carbon bridges.
 - Note: In transannular reactions (e.g., iodoetherification), the incoming electrophile typically attacks from the exo face, while the nucleophilic oxygen attacks from the endo face, leading to specific stereochemical outcomes (e.g., exo-substituents).

Conformational Locking

The 7-membered ring component (C1-C6-C5-C4-C3-C2-O9? No, the 7-membered ring is C1-C2-C3-C4-C5-C6-O9 is not correct. The 7-membered ring is formed by the 4-carbon bridge and the oxygen: C1-O9-C6-C5-C4-C3-C2... wait.

- Ring A (5-membered): C1-C8-C7-C6-O9. (Tetrahydrofuran-like).[4]
- Ring B (7-membered): C1-C2-C3-C4-C5-C6-O9. (Oxepane-like).[3][5]

The 7-membered oxepane ring typically adopts a twisted-chair conformation to minimize transannular hydrogen interactions, while the 5-membered ring adopts an envelope conformation.



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Caption: Topological transformation from flexible cyclooctane to rigid [4.2.1] oxabicyclic system via 1,4-bridging.

Synthetic Methodologies

The most authoritative route to the [4.2.1] oxabicyclic core is Transannular Etherification. This process leverages the proximity of functional groups across the medium-sized cyclooctane ring.

Transannular Iodoetherification

This is the gold-standard protocol for generating functionalized [4.2.1] systems.

- Substrate: (Z)-4-cycloocten-1-ol.
- Mechanism:
 - Electrophilic activation of the C4-C5 alkene by iodine ().
 - Intramolecular nucleophilic attack by the C1-hydroxyl oxygen.

- The attack occurs preferentially in a 5-exo-trig (forming [3.3.0]) or 6-endo-trig fashion?
- Correction: For [4.2.1] formation (1,4-epoxy), the alcohol at C1 attacks the alkene at C4. This forms the oxygen bridge.[6]
- If the alcohol is at C1 and alkene at C5 (5-cycloocten-1-ol), 1,5-attack gives [3.3.1].
- If the alcohol is at C1 and alkene at C4 (4-cycloocten-1-ol), 1,4-attack gives [4.2.1].

Stereocontrol Factors

- Regioselectivity: Controlled by the distance of the hydroxyl group to the alkene. 4-cyclooctenol favors [4.2.1] formation; 5-cyclooctenol favors [3.3.1].
- Diastereoselectivity: The reaction is highly stereoselective.[7] The iodine atom ends up exo relative to the bridge, and the bridgehead hydrogen is cis.

Quantitative Comparison of Routes

Precursor	Reagents	Major Product	Stereochemistry	Yield
4-Cycloocten-1-ol		9-Oxabicyclo[4.2.1]nonane	exo-Iodide	85-92%
5-Cycloocten-1-ol		9-Oxabicyclo[3.3.1]nonane	endo-Iodide	70-80%
1,4-Epoxycyclooctane	(Oxidation)	9-Oxabicyclo[4.2.1]nonan-2-one	N/A	60%

Experimental Protocol: Synthesis of exo-2-Iodo-9-oxabicyclo[4.2.1]nonane

Objective: Synthesis of the core [4.2.1] scaffold via transannular iodoetherification. This protocol is self-validating via the disappearance of the alkene stretch in IR and the appearance

of the diagnostic CHO bridgehead signal in NMR.

Reagents & Equipment

- Substrate: (Z)-4-Cycloocten-1-ol (1.0 eq, 10 mmol).
- Electrophile: Iodine () (2.5 eq).
- Base: Sodium Bicarbonate () (3.0 eq).
- Solvent: Acetonitrile () (anhydrous).
- Quench: Saturated aq.

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask, dissolve (Z)-4-cycloocten-1-ol (1.26 g, 10 mmol) in anhydrous (50 mL).
- Activation: Add (2.52 g, 30 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
- Cyclization: Add Iodine (6.35 g, 25 mmol) portion-wise over 15 minutes. The solution will turn dark brown.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (

) should disappear, replaced by a less polar product (

).

- Quench: Pour the reaction mixture into a separatory funnel containing sat.

(50 mL) and diethyl ether (50 mL). Shake vigorously until the iodine color dissipates (turns colorless/pale yellow).

- Workup: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine organic layers, wash with brine, and dry over

.

- Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Characterization Data (Self-Validation)

- NMR (400 MHz,

):

4.55 (t, 1H,

Hz, H-1 Bridgehead), 4.30 (m, 1H, H-2 CHI), 4.15 (m, 1H, H-6 Bridgehead). Note: The absence of vinylic protons (5.5-6.0 ppm) confirms cyclization.

- NMR:

82.1 (C-1), 78.4 (C-6), 35.2 (C-I).

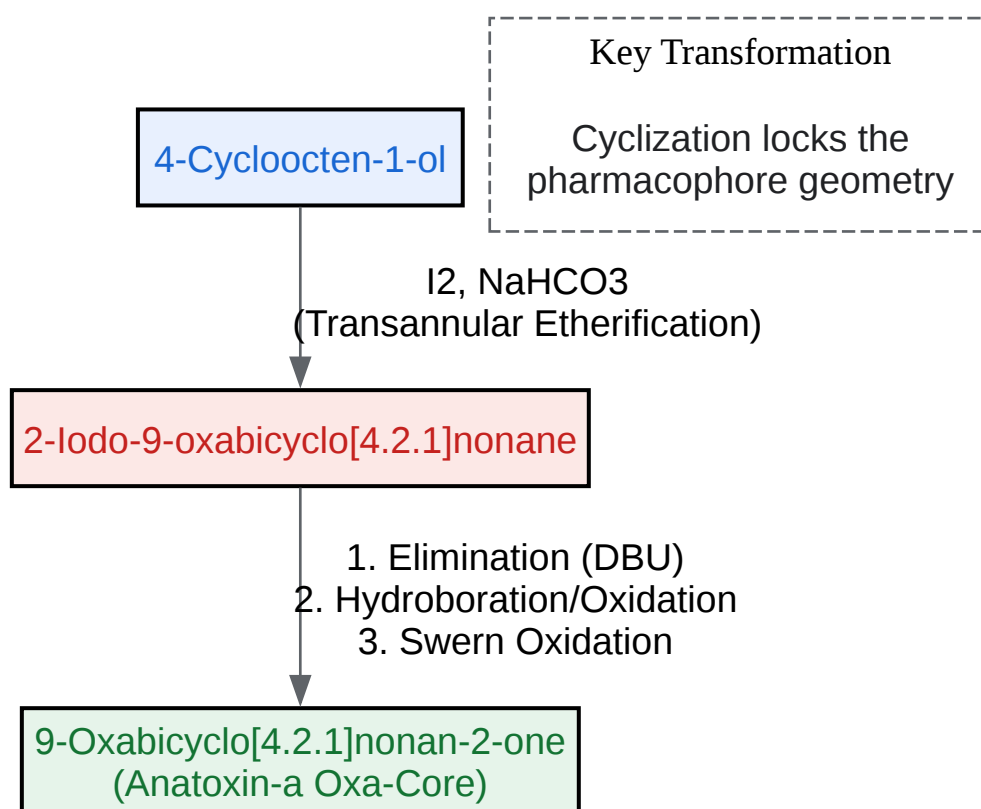
Case Study: Anatoxin-a Bioisosteres

The 9-oxabicyclo[4.2.1]nonane system is the oxygen-analogue of Anatoxin-a (9-azabicyclo[4.2.1]nonan-2-one), a potent nicotinic acetylcholine receptor (nAChR) agonist.

Pharmacophore Logic

- Anatoxin-a: The nitrogen bridge is protonated at physiological pH, interacting with the cation-site of the receptor.

- Oxa-Analogue: Replacing the NH with O removes the positive charge but maintains the rigid steric bulk. This is used to probe the hydrogen-bond acceptor requirements of the receptor site without the coulombic attraction.
- Stereochemical Implication: The [4.2.1] rigidification forces the acetyl side chain (in anatoxin) or the ketone (in the core) into a specific vector, maximizing binding affinity (in the low nanomolar range for the aza-species).



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Caption: Synthetic workflow from cyclooctenol to the anatoxin-a oxa-core.

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 - Title: Crystal structure analysis of bicyclo[4.2.
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 - Source: European Journal of Organic Chemistry, 2021(2).
 - Context: Highlights the use of oxabicyclic scaffolds in modern library synthesis.

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